molecular formula C15H13N5OS B2365403 Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2194844-18-1

Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2365403
CAS No.: 2194844-18-1
M. Wt: 311.36
InChI Key: FBZKXHJOMDIXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a benzothiazole ring fused with a pyrimidine and azetidine moiety, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which is then coupled with a pyrimidine derivative. The azetidine ring is introduced through a cyclization reaction. The final product is purified using chromatographic techniques and characterized by spectroscopic methods such as IR, NMR, and mass spectrometry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is unique due to its combination of three distinct pharmacophores in a single molecule. This structural complexity enhances its potential for diverse biological activities and makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-14(10-2-3-12-13(6-10)22-9-18-12)20-7-11(8-20)19-15-16-4-1-5-17-15/h1-6,9,11H,7-8H2,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZKXHJOMDIXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)NC4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.